molecular formula C21H22O6 B108839 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone CAS No. 1268140-15-3

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

Katalognummer: B108839
CAS-Nummer: 1268140-15-3
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: MDRKJMLXLVCUIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biochemische Analyse

Biochemical Properties

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone plays a significant role in biochemical reactions, primarily as an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter. ABCG2 is a protein that contributes to multidrug resistance in cancer cells by expelling drugs from the cells. The inhibition of ABCG2 by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, with an IC50 value of 6.6 μM, suggests its potential use in overcoming drug resistance in cancer therapy .

Cellular Effects

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone affects various types of cells and cellular processes. It has been shown to inhibit the ABCG2 transporter, which can lead to increased intracellular concentrations of chemotherapeutic agents in cancer cells, thereby enhancing their efficacy. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ABCG2 .

Molecular Mechanism

At the molecular level, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone exerts its effects by binding to the ABCG2 transporter, inhibiting its function. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. Additionally, this compound may influence gene expression related to drug resistance and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ABCG2 and prolonged enhancement of chemotherapeutic efficacy .

Dosage Effects in Animal Models

In animal models, the effects of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone vary with different dosages. At lower doses, the compound effectively inhibits ABCG2 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is involved in metabolic pathways related to its interaction with the ABCG2 transporter. The compound may affect metabolic flux and metabolite levels by modulating the activity of this transporter. Enzymes and cofactors involved in the metabolism of flavonoids may also play a role in the biotransformation and elimination of this compound .

Transport and Distribution

Within cells and tissues, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is transported and distributed through interactions with transporters and binding proteins. The compound’s inhibition of ABCG2 affects its localization and accumulation, leading to increased intracellular concentrations of chemotherapeutic agents. This distribution pattern enhances the compound’s efficacy in overcoming drug resistance .

Subcellular Localization

The subcellular localization of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is primarily associated with its interaction with the ABCG2 transporter. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function in inhibiting drug efflux and enhancing chemotherapeutic efficacy .

Biologische Aktivität

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21_{21}H22_{22}O6_6
  • Molecular Weight : 370.396 g/mol
  • CAS Number : 1268140-15-3
  • IC50 (ABCG2 Inhibition) : 6.6 μM .

The biological activity of this compound can be attributed to several key mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions, which can help mitigate oxidative stress in cells.
  • ABCG2 Inhibition : It acts as a potent inhibitor of the ABCG2 transporter, which is involved in drug resistance mechanisms in cancer cells. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing drug efflux .
  • Anti-inflammatory Effects : The flavonoid has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases.

Antioxidant Properties

Research indicates that this compound demonstrates strong antioxidant activity. A study evaluating various flavonoids reported that this compound effectively reduced oxidative damage in cellular models .

Anticancer Potential

The inhibition of ABCG2 suggests that this flavonoid could be beneficial in cancer therapy. By enhancing the accumulation of chemotherapeutic drugs within cancer cells, it may improve treatment outcomes. A study highlighted its effectiveness in reducing cell viability in multidrug-resistant cancer cell lines .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 . These findings support its potential use in managing chronic inflammatory conditions.

Case Studies and Research Findings

A review of the literature reveals several notable studies:

  • In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, a study found that treatment with this flavonoid led to significant apoptosis in breast cancer cell lines.
  • Synergistic Effects with Other Compounds : Research has shown that this compound may exhibit synergistic effects when combined with other bioactive compounds found in natural extracts. For example, its combination with curcumin enhanced anti-cancer effects beyond those observed with either compound alone .

Comparative Analysis with Similar Compounds

Compound NameABCG2 Inhibition IC50 (μM)Antioxidant ActivityAnti-inflammatory Effects
This compound6.6HighSignificant
Quercetin10ModerateModerate
Kaempferol15HighLow

This table illustrates the potency of this compound compared to other well-studied flavonoids.

Wissenschaftliche Forschungsanwendungen

Biological Activities

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone exhibits several important biological properties:

  • ABCG2 Inhibition : This compound has been identified as a potent inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), with an IC50 value of 6.6 μM. This property is significant for drug absorption and resistance mechanisms in cancer therapy .
  • Antimicrobial Activity : Research indicates that flavonoids, including this compound, possess antimicrobial properties against various pathogens. These properties make it a candidate for developing new antimicrobial agents .
  • Tyrosinase Inhibition : Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders and developing cosmetic products. Studies suggest that flavonoids can effectively inhibit tyrosinase activity, potentially leading to applications in dermatology .
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which is beneficial for protecting cells from oxidative stress and may have implications in preventing chronic diseases .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

  • Cancer Therapy : Due to its ability to inhibit ABCG2, this compound may enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells .
  • Cosmetic Industry : Its tyrosinase inhibitory action makes it a valuable ingredient in skin-lightening products and treatments for melasma and other pigmentation disorders .
  • Antiviral and Antibacterial Agents : The antimicrobial properties suggest potential use in formulating treatments for infections caused by bacteria and viruses .

Case Study 1: ABCG2 Inhibition

A study investigating the effects of various flavonoids on ABCG2 activity found that this compound significantly inhibited the efflux function of ABCG2 in vitro. This inhibition was associated with increased accumulation of chemotherapeutic agents within cancer cells, indicating its potential role as an adjuvant therapy in cancer treatment.

Case Study 2: Tyrosinase Inhibition

In a comparative study of natural compounds for their tyrosinase inhibitory effects, this compound was shown to have a higher potency than several other flavonoids. This finding supports its application in cosmetic formulations aimed at reducing skin pigmentation.

Summary Table of Applications

Application AreaSpecific UseEvidence Source
Cancer TherapyEnhances efficacy of chemotherapeutics
DermatologyTreatment for hyperpigmentation
Antimicrobial AgentsFormulation for infections
Antioxidant ActivityPreventive health applications

Q & A

Basic Questions

Q. What is the chemical structure of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, and how does it differ from related flavonoids?

The compound is a prenylated flavanone with hydroxyl groups at positions 5, 7, and 3', a methoxy group at 4', and a prenyl substituent at position 8. Its molecular formula is C₂₁H₂₂O₆ (MW 370.14), distinguishing it from non-prenylated analogs like hesperetin (C₁₆H₁₄O₆) . Structural identification typically employs NMR (1H/13C) and HRESIMS to resolve substitution patterns and confirm prenylation .

Q. What are the natural sources of this compound, and what methods are used for its extraction?

It has been isolated from the Amazonian plant Vatairea guianensis using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). TLC and LC-MS are critical for monitoring purity during isolation .

Q. What key biological activities have been reported, and what experimental models are used?

The compound exhibits ABCG2 transporter inhibition (relevant in multidrug resistance) and antimicrobial activity against pathogens like Staphylococcus aureus. Studies use cell-based assays (e.g., fluorescence-based transporter inhibition) and MIC determinations in bacterial cultures .

Advanced Research Questions

Q. How can stereochemical resolution and enantiomeric excess be determined for this compound?

Chiral phase HPLC combined with optical rotation measurements ([α]²⁵D) is essential. For example, enantiomeric excess (64% R-isomer) was confirmed using chiral columns (e.g., Chiralpak®) and polarimetry, ensuring accurate stereochemical assignment .

Q. How can contradictory structural assignments (e.g., B-ring substitution patterns) be resolved?

Initial misassignments (e.g., 3',5'- vs. 4'-methoxy) arise from spectral overlap. DFT-based NMR simulations and 2D-COSY/HSQC experiments clarify ambiguities by matching experimental peaks with theoretical predictions .

Q. What experimental design is recommended to evaluate its ABCG2 inhibition in cancer cells?

Use fluorescent substrate assays (e.g., mitoxantrone accumulation) in ABCG2-overexpressing cell lines (e.g., MCF-7/FLV1). Include controls for nonspecific binding (e.g., Ko143 inhibitor) and validate via flow cytometry or confocal microscopy .

Q. How can synthetic modifications enhance its bioactivity?

Focus on prenyl chain elongation or methoxy/hydroxyl group methylation to improve membrane permeability. Use SAR studies with analogs (e.g., 8-(3-methylbut-2-enyl) derivatives) and assess changes in cytotoxicity (via MTT assays) or transporter inhibition .

Q. Methodological Notes

  • Physicochemical Profiling : Solubility and logP can be determined via shake-flask method or HPLC retention time analysis .
  • Spectral Validation : Always cross-reference HRESIMS ([M+H]+ m/z 371.1506) and IR (νmax 3391 cm⁻¹ for hydroxyls) with literature .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: (2S)-5,7,3′-Trihydroxy-4′-methoxy-8-(3-methylbut-2-en-1-yl)flavanone
  • Molecular Formula : C₂₁H₂₂O₆
  • Molecular Weight : 370.40 g/mol
  • CAS Number : 1268140-15-3
  • Spectral Data : UV (MeOH) λmax 210–320 nm; IR νmax 3391 cm⁻¹ (broad -OH), 1634 cm⁻¹ (C=O stretch) .
  • Safety Profile : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Sources and Isolation: This prenylated flavanone is isolated from plants such as Dendrolobium lanceolatum and Scleranthus perennis . It is commercially available for research purposes (e.g., Yunnan Xili Biotechnology, priced at ¥4250/5mg) .

Prenylated flavanones and related flavonoids exhibit structural diversity that directly impacts their biological activity, solubility, and toxicity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Source/Application References
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone C₂₁H₂₂O₆ 370.40 8-prenyl, 4'-methoxy, 5,7,3'-OH ABCG2 inhibition, anti-inflammatory Dendrolobium lanceolatum, cancer research
Hesperetin C₁₆H₁₄O₆ 302.28 4'-methoxy, 5,7,3'-OH (no prenyl) Anti-inflammatory, antioxidant, anti-tumor (citrus fruits) Dietary supplements, nutraceuticals
Diosmetin C₁₆H₁₂O₆ 300.26 4'-methoxy, 5,7,3'-OH (flavone backbone) Chemopreventive, anti-osteoporosis, iron-chelating Citrus spp., herbal medicine
Chrysoeriol C₁₆H₁₂O₆ 300.26 3'-methoxy, 5,7,4'-OH Antioxidant, bronchodilator, antimicrobial Passiflora incarnata, respiratory therapy
5,7,4′-Trihydroxy-6-prenylflavanone C₂₀H₂₀O₅ 340.37 6-prenyl, 5,7,4'-OH GSK3β inhibition (potential for neurodegenerative disease research) Synthetic/plant-derived
5,3',4'-Trihydroxy-7-methoxy-8-C-prenylflavanone C₂₁H₂₂O₆ 370.40 8-prenyl, 7-methoxy, 5,3',4'-OH Structural analog; bioactivity under investigation Synthetic/biological screening

Key Structural and Functional Differences :

Prenylation: The 8-prenyl group in the target compound enhances lipophilicity and membrane permeability compared to non-prenylated analogs like hesperetin and diosmetin . Prenylated derivatives (e.g., 5,7,4′-Trihydroxy-6-prenylflavanone) show distinct target affinities (e.g., GSK3β inhibition vs. ABCG2 inhibition) due to positional isomerism .

Substitution Patterns :

  • Methoxy vs. hydroxyl groups: Diosmetin (4'-methoxy) exhibits iron-chelating activity, while chrysoeriol (3'-methoxy) acts as a bronchodilator .
  • The 3'-OH in the target compound may contribute to its anti-inflammatory effects, contrasting with 5,7,3',4',5'-pentahydroxy derivatives from Rumex vesicarius that show laxative properties .

Spectral and Physical Properties: The target compound’s UV spectrum (λmax 275–320 nm) aligns with conjugated π-systems in flavanones, while IR data confirm hydroxyl and carbonyl functionalities . Compared to hesperetin (MW 302.28), the prenyl group increases molecular weight by ~22%, affecting pharmacokinetics .

Safety and Toxicity :

  • The target compound’s H302/H315 warnings contrast with hesperetin’s generally recognized safety (GRAS) status in dietary use .

Vorbereitungsmethoden

Chemical Synthesis

Chemical synthesis provides a scalable alternative, enabling structural confirmation and modification. The route adapted from Mitscher et al. involves sequential protection, prenylation, chalcone formation, cyclization, and deprotection (Figure 1).

Protection of Hydroxyl Groups

Phloroacetophenone (2,4,6-trihydroxyacetophenone) serves as the A-ring precursor. To prevent undesired side reactions, hydroxyl groups are protected as methoxymethyl (MOM) ethers:

Phloroacetophenone+3 MOM-ClK2CO3,DMF2,4,6-tri-O-MOM-acetophenone[4]\text{Phloroacetophenone} + 3 \text{ MOM-Cl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 2,4,6\text{-tri-O-MOM-acetophenone} \quad

Conditions : Methoxymethyl chloride (3 eq), anhydrous potassium carbonate (5 eq), dimethylformamide (DMF), 60°C, 12 hours.

Prenylation of the A-Ring

Regioselective prenylation at position 8 (A-ring) is achieved via nucleophilic aromatic substitution:

2,4,6-tri-O-MOM-acetophenone+prenyl bromideKOH, MeOH3-prenyl-2,4,6-tri-O-MOM-acetophenone[4]2,4,6\text{-tri-O-MOM-acetophenone} + \text{prenyl bromide} \xrightarrow{\text{KOH, MeOH}} 3\text{-prenyl-2,4,6-tri-O-MOM-acetophenone} \quad

Conditions : Prenyl bromide (1.2 eq), methanolic potassium hydroxide (10%), 25°C, 6 hours. Mono-prenylated product is isolated via silica gel chromatography (hexane/ethyl acetate, 7:3) .

Chalcone Formation

Condensation with 3-hydroxy-4-methoxybenzaldehyde introduces the B-ring substituents:

3-prenyl-2,4,6-tri-O-MOM-acetophenone+3-hydroxy-4-methoxybenzaldehydeNaOH, EtOHChalcone intermediate[4]3\text{-prenyl-2,4,6-tri-O-MOM-acetophenone} + \text{3-hydroxy-4-methoxybenzaldehyde} \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone intermediate} \quad

Conditions : Aldol condensation under alkaline ethanol, reflux, 8 hours. The chalcone is purified via recrystallization (ethanol/water).

Cyclization to Flavanone

Acid- or base-catalyzed cyclization forms the flavanone core:

ChalconeNaOAc, EtOH5,7-di-O-MOM-3’-hydroxy-4’-methoxy-8-prenylflavanone[4]\text{Chalcone} \xrightarrow{\text{NaOAc, EtOH}} 5,7\text{-di-O-MOM-3'-hydroxy-4'-methoxy-8-prenylflavanone} \quad

Conditions : Sodium acetate (2 eq), ethanol, reflux, 4 hours. Cyclization proceeds via intramolecular Michael addition, yielding a racemic mixture.

Deprotection and Final Product

MOM groups are cleaved under acidic conditions:

5,7-di-O-MOM-flavanoneHCl, THF/H2O5,7,3-trihydroxy-4’-methoxy-8-prenylflavanone[4]5,7\text{-di-O-MOM-flavanone} \xrightarrow{\text{HCl, THF/H}_2\text{O}} 5,7,3'\text{-trihydroxy-4'-methoxy-8-prenylflavanone} \quad

Conditions : 2M HCl in tetrahydrofuran/water (1:1), 25°C, 2 hours. The product is isolated via lyophilization .

Table 1: Synthesis Steps and Conditions

StepReagents/ConditionsYield (%)Reference
ProtectionMOM-Cl, K2_2CO3_3, DMF, 60°C85
PrenylationPrenyl bromide, KOH/MeOH, 25°C62
Chalcone formationNaOH, EtOH, reflux78
CyclizationNaOAc, EtOH, reflux70
DeprotectionHCl, THF/H2_2O, 25°C90

Stereochemical Considerations

The natural (2S) configuration is critical for bioactivity . Racemic synthesis necessitates enantiomeric resolution via chiral HPLC or asymmetric catalysis. Chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization may induce stereoselectivity, though this remains underexplored in literature .

Analytical Characterization

Spectral data confirm structural integrity:

  • HRMS (ESI) : m/z 371.1342 [M+H]+^+ (calc. 371.1345 for C21_{21}H22_{22}O6_6) .

  • 1^1H NMR (400 MHz, CD3_3OD) : δ 6.95 (s, 1H, H-3'), 6.85 (d, J = 8.4 Hz, 1H, H-6'), 5.45 (m, 1H, prenyl-CH), 3.89 (s, 3H, OCH3_3), 3.20 (dd, J = 17.2, 12.8 Hz, 1H, H-3), 2.75 (dd, J = 17.2, 3.0 Hz, 1H, H-3) .

  • 13^{13}C NMR (100 MHz, CD3_3OD) : δ 196.2 (C-4), 164.8 (C-7), 162.1 (C-5), 148.9 (C-4'), 145.3 (C-3'), 122.5 (C-1'), 116.8 (C-8), 56.1 (OCH3_3) .

Eigenschaften

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRKJMLXLVCUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.